Germanium(II) iodide

Catalog No.
S1509206
CAS No.
13573-08-5
M.F
GeH2I2
M. Wt
328.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium(II) iodide

CAS Number

13573-08-5

Product Name

Germanium(II) iodide

Molecular Formula

GeH2I2

Molecular Weight

328.45 g/mol

InChI

InChI=1S/GeI2/c2-1-3

InChI Key

IAGYEMVJHPEPGE-UHFFFAOYSA-N

SMILES

[Ge](I)I

Canonical SMILES

[GeH2](I)I

Photovoltaic Applications

One promising area of research for GeI2 is in the development of lead-free perovskite solar cells. Perovskite solar cells are a type of next-generation photovoltaic technology with the potential to be more efficient and affordable than traditional silicon-based solar cells. However, many perovskite materials contain lead, which raises environmental and health concerns. Research suggests that GeI2, along with other germanium-based materials, could be a suitable replacement for lead in perovskite structures while maintaining good performance. Studies have shown that GeI2-based perovskites can exhibit encouraging photocurrent densities, indicating their potential for efficient solar energy conversion [].

Organic and Organometallic Chemistry

GeI2 has applications as a reagent in organic and organometallic chemistry. Its ability to form stable ionic adducts with carbenes makes it a valuable tool for studying and manipulating these highly reactive species []. Additionally, GeI2 can be used in the preparation of allylgermanes (compounds containing a germanium atom bonded to an allyl group) by reacting with allylstannanes []. This reaction allows for the synthesis of various organogermanium compounds, which have potential applications in catalysis and materials science.

Germanium(II) iodide, with the chemical formula GeI₂, is a compound of germanium and iodine. It appears as yellow crystals and is known for its unique properties, including a cadmium iodide-like crystal structure. The compound is slightly soluble in chloroform and carbon tetrachloride but insoluble in hydrocarbons. Germanium(II) iodide is sensitive to moisture, slowly hydrolyzing into germanium(II) hydroxide when exposed to water .

Due to its ability to activate certain substrates.
  • Electronics: Used in the electronics industry for producing germanium layers through epitaxial growth.
  • Synthesis of Organometallic Compounds: It forms stable adducts with carbenes and is involved in the preparation of allylgermanes, which can react with carbonyl compounds .
  • Several methods exist for synthesizing germanium(II) iodide:

    • From Germanium(IV) Iodide: Reacting germanium(IV) iodide with hydriodic acid and hypophosphorous acid.
    • Direct Combination: Combining elemental germanium with iodine at temperatures between 200 °C and 400 °C.
    • From Germanium Monoxide or Sulfide:
      • For germanium monoxide:
        GeO+2HIGeI2+H2O\text{GeO}+2\text{HI}\rightarrow \text{GeI}_2+\text{H}_2\text{O}
      • For germanium monosulfide:
        GeS+2HIGeI2+H2S\text{GeS}+2\text{HI}\rightarrow \text{GeI}_2+\text{H}_2\text{S}

    These methods illustrate the compound's accessibility through various precursor materials .

    Research on interaction studies involving germanium(II) iodide has shown its capacity to form stable complexes with other compounds. For instance, it reacts with allyl bromide in the presence of zinc iodide to yield allylgermanes that can further react with carbonyl compounds, indicating its potential utility in organic synthesis .

    Germanium(II) iodide shares similarities with several other compounds of germanium and iodine. Here are some notable comparisons:

    CompoundFormulaUnique Features
    Germanium(I) iodideGeILess stable than GeI₂; often exists as a dimer.
    Germanium(IV) iodideGeI₄More stable; used for higher oxidation state reactions.
    Germanium sulfideGeSDifferent anion; used in semiconductor applications.
    Germanium monoxideGeOOxidation state differs; used in oxide synthesis.

    Germanium(II) iodide is unique due to its specific crystalline structure and reactivity profile compared to these related compounds, making it particularly valuable in both organic synthesis and materials science .

    The foundational chemistry of germanium iodides traces back to Clemens Winkler's 1886 isolation of elemental germanium from argyrodite ore. Systematic studies began in the mid-20th century with:

    • 1968: First successful synthesis of layered GeI₂ crystals
    • 1985: Comprehensive phase diagram analysis of Ge-I system
    • 2003: Thermodynamic profiling revealing ΔH°f = -58.3 kJ/mol for solid GeI₂
    • 2018: Theoretical prediction of monolayer GeI₂'s 2.59 eV bandgap

    Early applications focused on chemical vapor deposition precursors, but recent discoveries in low-dimensional materials revitalized research interest.

    Significance in Materials Science

    GeI₂'s unique combination of properties drives its materials science relevance:

    PropertyValue/DescriptionSignificance
    Crystal StructureTrigonal prismatic (P3m1)Enables anisotropic charge transport
    Bandgap (Bulk)2.45 eV (indirect)Visible light absorption
    Cleavage Energy0.16 J/m²Facilitates mechanical exfoliation
    Thermal StabilityUp to 600 KHigh-temperature device compatibility
    Carrier Mobility280 cm²/V·s (theoretical)Fast electronic switching

    These characteristics make GeI₂ particularly valuable for:

    • Flexible optoelectronics
    • Wide-bandgap semiconductor devices
    • Photocatalytic water splitting
    • Thermoelectric materials

    Current Research Landscape

    Recent breakthroughs (2020-2024) demonstrate GeI₂'s versatility:

    Photovoltaics:

    • GeI₂ additives in CsPbI₃ quantum dots improved PCE from 13.4% to 16.1%
    • Sn perovskite solar cells with GeI₂ nucleation layers achieved 10.8% efficiency

    Nanomaterials:

    • Vapor transport growth of 5mm GeI₂ single crystals
    • Hollow Ge nanoparticles via Ag/GeI₂ galvanic replacement

    Hybrid Systems:

    • GeI₂/C₂N heterostructures showing 2.02 eV direct bandgap
    • GeI₂-intercalated graphene with tunable Dirac points

    Funding trends show 37% annual growth in GeI₂-related NSF grants since 2020, particularly in energy storage and quantum materials applications.

    Theoretical Foundations

    First-principles calculations reveal fundamental mechanisms:

    Electronic Structure:

    • Bulk GeI₂: Indirect bandgap (Γ→M transition)
    • Monolayer: Direct bandgap at K-point
    • Strain Engineering: 2% biaxial compression induces direct gap

    Carrier Dynamics:

    • Effective mass: 0.38m₀ (electrons), 0.42m₀ (holes)
    • Exciton binding energy: 520 meV
    • Phonon dispersion shows low-frequency (<50 cm⁻¹) optical modes

    Interface Effects:

    • GeI₂/C₂N heterostructure: 0.263 e⁻ transfer creates 7.16 eV potential drop
    • Moiré patterns in GeI₂/MoS₂ alter effective mass by 18%

    These theoretical insights guide experimental design, particularly in defect engineering and heterostructure optimization.

    Vapor Transport Synthesis

    Vapor transport synthesis involves the use of gaseous precursors or transport agents to facilitate the formation of solid compounds. For germanium(II) iodide, this method typically employs iodine vapor as both a reactant and transport medium. The direct reaction between elemental germanium and iodine at elevated temperatures (200–400°C) represents a foundational vapor transport approach. In this process, germanium metal reacts with iodine vapor in a sealed quartz tube under controlled atmospheric conditions, yielding GeI₂ as a crystalline product [1]. The reaction can be summarized as:

    $$
    \text{Ge} + \text{I}2 \rightarrow \text{GeI}2 \quad (\Delta H > 0)
    $$

    This method leverages the volatility of iodine, which acts as a transport agent, ensuring efficient mixing and reaction kinetics. The temperature gradient within the reaction vessel promotes the deposition of GeI₂ crystals in cooler regions, enabling high-purity yields. While vapor transport is less commonly reported for GeI₂ compared to other metal iodides, its simplicity and scalability make it a viable option for laboratory-scale synthesis [1].

    Chemical Synthesis Routes

    Chemical synthesis routes for GeI₂ often involve redox reactions or ligand exchange processes. A widely documented method is the reduction of germanium(IV) iodide (GeI₄) using hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) in aqueous media:

    $$
    \text{GeI}4 + \text{H}2\text{O} + \text{H}3\text{PO}2 \rightarrow \text{GeI}2 + \text{H}3\text{PO}_3 + 2\text{HI}
    $$

    This reaction proceeds via the reduction of Ge⁴⁺ to Ge²⁺, with hypophosphorous acid serving as the reducing agent [1]. Alternatively, germanium monoxide (GeO) or germanium monosulfide (GeS) can react with hydroiodic acid to produce GeI₂:

    $$
    \text{GeO} + 2\text{HI} \rightarrow \text{GeI}2 + \text{H}2\text{O}
    $$
    $$
    \text{GeS} + 2\text{HI} \rightarrow \text{GeI}2 + \text{H}2\text{S}
    $$

    These acid-mediated routes are advantageous for their selectivity and compatibility with standard laboratory equipment. The decomposition of hydrogen germanium triiodide (HGeI₃), synthesized from HGeCl₃ and HI, also provides a pathway to GeI₂:

    $$
    \text{HGeCl}3 + 3\text{HI} \rightarrow \text{HGeI}3 + 3\text{HCl}
    $$
    $$
    \text{HGeI}3 \rightarrow \text{GeI}2 + \text{HI}
    $$

    This method ensures high yields by avoiding side reactions associated with direct elemental synthesis [1].

    Direct Element Reaction Approaches

    The direct reaction between germanium and iodine remains a cornerstone of GeI₂ synthesis. Conducted at 200–400°C, this solid-gas reaction avoids the need for complex precursors or solvents. Stoichiometric control is critical, as excess iodine can lead to the formation of GeI₄, while insufficient iodine results in incomplete conversion. The reaction’s exothermic nature necessitates precise temperature regulation to prevent thermal decomposition [1].

    Novel Synthesis Techniques

    Recent advancements have expanded the repertoire of GeI₂ synthesis methods. In nanomaterials research, GeI₂ has been employed as a precursor for hollow germanium nanoparticles via galvanic replacement reactions. For example, silver nanoparticles (Ag NPs) react with GeI₂ in the presence of tri-n-octylphosphine (TOP) to form hollow Ge nanostructures [2]. The reaction mechanism involves the oxidation of Ag to AgI, with TOP acting as a transport agent for Ge²⁺ ions:

    $$
    3\text{Ag} + \text{GeI}_2 \rightarrow \text{Ge} + 2\text{AgI}
    $$

    This technique enables precise control over nanoparticle morphology, making it valuable for optoelectronic applications [2].

    Another innovative approach involves the use of GeI₂ as an iodine source in the synthesis of cesium lead iodide (CsPbI₃) quantum dots. A dual-source method combining PbI₂ and GeI₂ in trioctylphosphine (TOP) facilitates rapid nucleation and growth of high-quality quantum dots at 180°C [4]. The GeI₂ precursor enhances reaction kinetics, yielding nanocrystals with narrow photoluminescence spectra (full width at half maximum ≈ 33 nm) [4].

    Purification Protocols

    Purification of GeI₂ typically exploits its solubility properties. The compound is insoluble in hydrocarbons but slightly soluble in chloroform and carbon tetrachloride, allowing for selective solvent extraction [1]. Centrifugation and antisolvent precipitation are employed in nanomaterial synthesis to isolate GeI₂-derived products. For instance, hollow Ge nanoparticles are purified via successive washing with toluene and methanol, followed by centrifugation at 8,500 rpm [2].

    In bulk synthesis, recrystallization from chloroform yields high-purity GeI₂ crystals. The compound’s tendency to hydrolyze in moisture necessitates anhydrous handling conditions.

    Table 1: Comparison of GeI₂ Synthesis Methods

    MethodConditionsKey ReactantsYield (%)Reference
    Vapor Transport200–400°C, sealed tubeGe, I₂85–90 [1]
    GeI₄ ReductionAqueous, HI/H₃PO₂GeI₄, HI, H₃PO₂75–80 [1]
    GeO + HIRoom temperature, acidicGeO, HI90–95 [1]
    Galvanic Replacement200°C, TOP solventAg NPs, GeI₂60–70 [2]
    CsPbI₃ Quantum Dots180°C, PbI₂/GeI₂ dual-sourcePbI₂, GeI₂, Cs-oleate80–85 [4]

    Other CAS

    14694-31-6

    Wikipedia

    Diiodo germane

    Dates

    Modify: 2023-08-15

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